![molecular formula C19H19N3OS B4934440 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)
2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile, also known as DMAC, is a chemical compound that belongs to the class of chromenes. It has gained attention in the field of scientific research due to its potential applications in various fields.
作用机制
2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile exerts its biological effects through the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile has also been found to possess antimicrobial activity against various bacterial strains. Additionally, 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile has been found to possess antioxidant activity, which may help protect against oxidative damage in the body.
实验室实验的优点和局限性
2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile has several advantages for use in lab experiments. It is easy to synthesize and has been found to possess potent biological activity. However, 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile also has some limitations. It is relatively unstable and may degrade over time, which can affect its biological activity. Additionally, 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile research. One potential area of research is the development of 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile-based fluorescent probes for detecting metal ions in biological samples. Another potential area of research is the development of 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile-based anticancer drugs that can target specific types of cancer cells. Additionally, further studies are needed to better understand the mechanism of action of 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile and its potential applications in various fields of scientific research.
合成方法
2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 4-methylthioacetophenone with malononitrile, followed by the reaction of the resulting compound with dimethylformamide dimethyl acetal and ammonium acetate. The final step involves the reaction of the intermediate compound with 2-amino-4-(dimethylamino)phenol.
科学研究应用
2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess anticancer, antimicrobial, and antioxidant properties. 2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
属性
IUPAC Name |
2-amino-7-(dimethylamino)-4-(4-methylsulfanylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-22(2)13-6-9-15-17(10-13)23-19(21)16(11-20)18(15)12-4-7-14(24-3)8-5-12/h4-10,18H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFFVCRRRLKMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

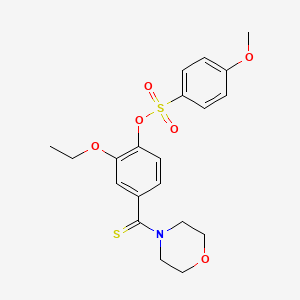
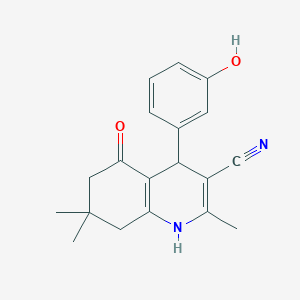
![2-{[1-(cyclopentylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4934380.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-fluorobenzene](/img/structure/B4934387.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B4934389.png)
![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
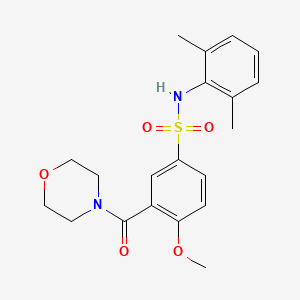
![2-chloro-N-{4-[5-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4934410.png)
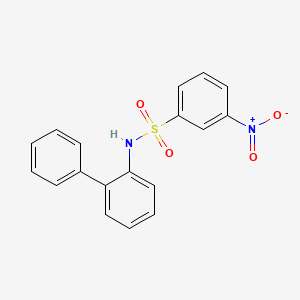
![3-bromo-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4934416.png)


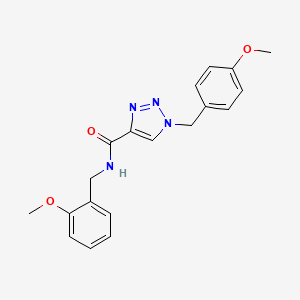
![N-{4-[({2-[(4-methylphenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4934438.png)